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Compound of Interest

Compound Name:
(6-Ethoxy-4-methylpyridin-3-

yl)boronic acid

Cat. No.: B597969 Get Quote

Boronic acids and their derivatives have transitioned from niche reagents to indispensable tools

in the pharmaceutical industry.[1][2] Their unique electronic structure, stability, low toxicity, and

versatile reactivity make them ideal for modern synthetic chemistry.[1] The boron atom's empty

p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with biological

nucleophiles like serine and threonine residues in enzyme active sites.[3][4] This property is the

cornerstone of the success of several FDA-approved drugs, including the proteasome inhibitor

Bortezomib (Velcade®), which revolutionized the treatment of multiple myeloma.[3][5]

Beyond direct bioactivity, the paramount role of boronic acids is as coupling partners in the

Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed

reaction forges carbon-carbon bonds with exceptional reliability and functional group tolerance,

enabling the construction of complex molecular architectures, particularly the biaryl and

heteroaryl scaffolds prevalent in many drug candidates.[6] The subject of this guide, (6-Ethoxy-
4-methylpyridin-3-yl)boronic acid, combines the versatile boronic acid moiety with a

substituted pyridine ring—a privileged heterocycle in medicinal chemistry—making it a highly

valuable building block for exploring new chemical space.

Core Compound Profile: (6-Ethoxy-4-methylpyridin-
3-yl)boronic acid
The precise arrangement of the ethoxy, methyl, and boronic acid groups on the pyridine core

dictates the molecule's steric and electronic properties, influencing its reactivity and potential
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biological interactions.

Structural and Physicochemical Properties
Quantitative experimental data such as melting point and spectral characteristics for this

specific compound are not widely reported in peer-reviewed literature. The data presented

below is a combination of confirmed information from chemical suppliers and calculated values.

Property Value Source(s)

CAS Number 1256355-37-9 [7][8]

Molecular Formula C₈H₁₂BNO₃ [7][8]

Molecular Weight 181.00 g/mol [7][8]

Appearance
White to off-white solid

(Expected)

General observation for similar

compounds

SMILES
CC1=C(C=NC(OCC)=C1)B(O)

O
[9]

InChI Key
UOAWUEZHOQVXBO-

UHFFFAOYSA-N
Inferred from structure

Storage Conditions
Inert atmosphere, store in

freezer, under -20°C
[9]

Note: Purity is typically reported as ≥95% by commercial suppliers.

Synthesis Pathway: A Representative Protocol
The synthesis of substituted pyridyl boronic acids is most reliably achieved through the

borylation of a corresponding halo-pyridine intermediate. The following protocol is a

representative method based on the well-established lithiation-borylation reaction platform,

which is a common and effective strategy for this class of compounds.[10] The key steps

involve a halogen-metal exchange at low temperature, followed by trapping the resulting

organolithium species with a borate ester.

Logical Workflow for Synthesis
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The synthesis logically begins with a stable, commercially available precursor, which is

functionalized to install the necessary halogen "handle" for the critical borylation step.

Part 1: Precursor Synthesis

Part 2: Borylation

3-Bromo-4-methylpyridine

Hydroxylation/Alkoxylation

 e.g., Nucleophilic
 Aromatic Substitution 

3-Bromo-6-ethoxy-4-methylpyridine
(Key Intermediate)

Lithiation
(Halogen-Metal Exchange)

 n-BuLi, THF, -78°C 

Borylation with
Triisopropyl Borate

 B(O-iPr)3 

Aqueous Workup
(Hydrolysis)

 H2O / H+ 

(6-Ethoxy-4-methylpyridin-3-yl)boronic acid
(Final Product)
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Click to download full resolution via product page

Caption: Synthetic workflow for (6-Ethoxy-4-methylpyridin-3-yl)boronic acid.

Step-by-Step Experimental Protocol
Disclaimer:This protocol is representative of the synthesis of analogous pyridyl boronic acids. It

should be performed by trained chemists with appropriate safety precautions.

Part 1: Synthesis of 3-Bromo-6-ethoxy-4-methylpyridine (Precursor)

The precursor, 3-bromo-6-ethoxy-4-methylpyridine, is not readily available commercially and

would likely be synthesized from 3-bromo-4-methylpyridine via an oxidation/alkoxylation

sequence or from a 6-hydroxypyridine derivative. For the purpose of this guide, we will assume

the precursor is available.

Part 2: Lithiation-Borylation to form (6-Ethoxy-4-methylpyridin-3-yl)boronic acid

Setup: To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar,

a thermometer, and a nitrogen inlet, add 3-bromo-6-ethoxy-4-methylpyridine (1.0 equiv) and

anhydrous tetrahydrofuran (THF, ~0.2 M).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via

syringe, ensuring the internal temperature does not rise above -70 °C. The rate of addition is

critical to avoid side reactions. Stir the resulting mixture at -78 °C for 1 hour. Causality: The

bromine-lithium exchange is much faster than the reaction between n-butyllithium and the

borate ester, allowing for the in situ generation of the 3-lithiopyridine intermediate.

Borylation: To the cold solution, add triisopropyl borate (1.2 equiv) dropwise, again

maintaining the temperature below -70 °C.

Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 2-4 hours.

Hydrolysis: Carefully quench the reaction by slowly adding a saturated aqueous solution of

ammonium chloride or 1 M HCl.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers.

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: The crude product is often a solid. It can be purified by trituration with a solvent

mixture (e.g., hexanes/ethyl acetate) or by recrystallization to yield the final product.

Reactivity and Applications in Drug Discovery
The utility of (6-Ethoxy-4-methylpyridin-3-yl)boronic acid stems from its dual functionality:

the reactive boronic acid group and the drug-like pyridine scaffold.

The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for the Suzuki-Miyaura reaction, enabling the

synthesis of 3,6-disubstituted-4-methylpyridines. These structures are valuable in constructing

libraries of potential kinase inhibitors, GPCR modulators, and other targeted therapies.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Catalytic Cycle

Oxidative
AdditionR¹-Pd(II)-X L_nTransmetalationR¹-Pd(II)-R² L_nReductive

Elimination

Pd(0)L_n

R¹-R²
(Coupled Product)

R¹-X
(Aryl/Vinyl Halide)

R²-B(OH)₂
+ Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl

or vinyl halide (R¹-X).[2]

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium

center. This step is facilitated by a base, which activates the boronic acid to form a more

nucleophilic boronate species.[2][11]

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new

C-C bond and regenerating the Pd(0) catalyst.[2]

Representative Suzuki-Miyaura Protocol
Reagents: To a reaction vial, add (6-Ethoxy-4-methylpyridin-3-yl)boronic acid (1.2 equiv),

the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5

mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g.,

4:1 ratio).

Reaction: Seal the vial and heat the mixture with stirring (e.g., at 80-100 °C) for 2-12 hours,

monitoring by TLC or LC-MS.

Workup: After cooling, dilute the reaction with water and extract with an organic solvent like

ethyl acetate.

Purification: The combined organic layers are washed, dried, and concentrated. The crude

product is then purified by column chromatography on silica gel.

Potential Biological Applications: Efflux Pump Inhibition
While direct biological data for the title compound is limited, research on structurally similar

molecules provides a strong rationale for its potential applications. A significant area of interest

is in combating antibiotic resistance. Studies have identified 6-(aryl)alkoxypyridine-3-boronic

acids as potential inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump is a

major mechanism by which the bacterium expels antibiotics, leading to resistance. By inhibiting

the pump, these compounds can restore the efficacy of existing antibiotics like ciprofloxacin.

The (6-Ethoxy-4-methylpyridin-3-yl) moiety represents a core scaffold that can be elaborated
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via Suzuki coupling to generate a library of analogues for testing as efflux pump inhibitors or for

other therapeutic targets.

Safety and Handling
As a boronic acid derivative, (6-Ethoxy-4-methylpyridin-3-yl)boronic acid requires careful

handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely

available, data from analogous compounds suggest the following precautions:

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or

argon). For long-term stability, refrigeration or freezing (-20°C) is recommended.[9]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
(6-Ethoxy-4-methylpyridin-3-yl)boronic acid is a strategically designed building block that

merges the synthetic versatility of the boronic acid group with the privileged pyridine scaffold.

While specific, published applications are still emerging, its structural features and the proven

utility of its analogues make it a compound of high interest for medicinal chemists. Its primary

value lies in its role as a robust partner in Suzuki-Miyaura cross-coupling reactions, providing a

reliable pathway to novel, complex heterocyclic molecules. As the drive to discover new

therapeutics continues, the intelligent application of such well-designed building blocks will

remain a cornerstone of successful drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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